molecular formula C10H20N4 B11729385 [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11729385
M. Wt: 196.29 g/mol
InChI Key: JAWLZIZXZMBUGR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is evaluated for its activity against various biological targets, including enzymes and receptors .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as an intermediate in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups and its ability to form stable coordination complexes with metal ions.

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H20N4/c1-4-14-10(5-6-12-14)9-11-7-8-13(2)3/h5-6,11H,4,7-9H2,1-3H3

InChI Key

JAWLZIZXZMBUGR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCCN(C)C

Origin of Product

United States

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